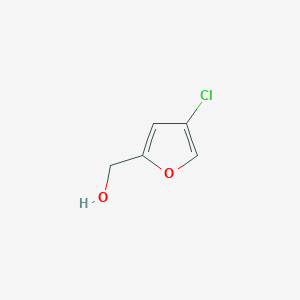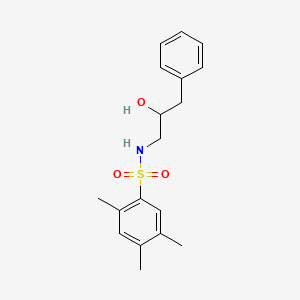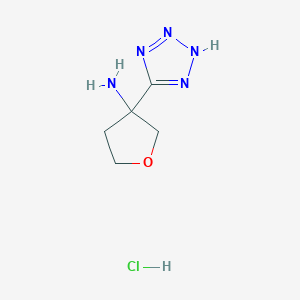![molecular formula C20H23N3O5S2 B2887978 2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 692758-74-0](/img/structure/B2887978.png)
2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzothiazole group, which is a type of heterocyclic aromatic compound. It also contains a sulfamoyl group and a dimethoxyphenyl group . These groups are common in various organic compounds and can contribute to the compound’s overall properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzothiazole group would contribute to the aromaticity of the compound, while the sulfamoyl group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfamoyl group might increase its water solubility, while the benzothiazole group could contribute to its stability .Scientific Research Applications
Synthesis and Antitumor Activity
- Research Context : Compounds derived from benzothiazole, similar to the structure of interest, have been synthesized and evaluated for their potential antitumor activity. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were screened for antitumor activity against various human tumor cell lines, showing considerable activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
- Molecular Docking : Molecular docking studies have been conducted to understand the binding interactions of benzothiazole derivatives with proteins like Cyclooxygenase 1 (COX1), indicating significant binding affinity in some compounds (Mary et al., 2020).
Corrosion Inhibition
- Application in Corrosion Inhibition : Benzothiazole acetamide derivatives have also been investigated for their corrosion prevention efficiencies. These compounds show promising inhibition efficiencies in various mediums, highlighting their potential use in corrosion protection (Yıldırım & Cetin, 2008).
Metabolic Stability in Drug Development
- Improving Drug Metabolism : In drug development, the metabolic stability of compounds is crucial. Research on benzothiazole acetamide derivatives, such as investigations into the metabolic stability of PI3K/mTOR dual inhibitors, has shown efforts to reduce metabolic deacetylation, which is a significant consideration in pharmacokinetics (Stec et al., 2011).
Antibacterial and Antifungal Activities
- Antimicrobial Properties : N-(benzothiazol-2-yl)acetamide derivatives have demonstrated significant antimicrobial activities against pathogenic bacteria and fungi. This includes the study of their effects on different strains of bacteria and fungi, as well as their cytotoxic properties (Mokhtari & Pourabdollah, 2013).
Other Applications
- Photovoltaic Efficiency Modeling : Some bioactive benzothiazolinone acetamide analogs have shown potential in photovoltaic applications, such as being used as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency (Mary et al., 2020).
- pKa Determination : The acidity constants of benzothiazole acetamide derivatives have been determined through UV spectroscopic studies, providing essential data for understanding their chemical behavior (Duran & Canbaz, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-12(2)23-30(25,26)14-6-7-15-18(11-14)29-20(21-15)22-19(24)10-13-5-8-16(27-3)17(9-13)28-4/h5-9,11-12,23H,10H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWSHFAIOHBZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(1,3-benzodioxol-5-yl)-1-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2887895.png)

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2887899.png)


![N-[2-methyl-4-[3-methyl-4-[(4-oxochromene-2-carbonyl)amino]phenyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2887906.png)

![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)

![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)

![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2887918.png)